Quinocetone vs. Olaquindox: Acute Oral LD50 Comparison in Rodent Models
In acute oral toxicity studies, quinocetone demonstrated substantially lower lethality than its in-class predecessor olaquindox, with LD50 values an order of magnitude higher in both rat and mouse models [1]. In sub-chronic feeding studies where quinocetone and olaquindox were directly compared at equivalent dietary inclusion levels (300 mg/kg diet), olaquindox induced hepatic histological changes including bile canaliculi proliferation in the portal area at the same dose where quinocetone showed minimal effects [2].
| Evidence Dimension | Acute oral LD50 in Wistar rats |
|---|---|
| Target Compound Data | 8687.31 mg/kg b.w. |
| Comparator Or Baseline | Olaquindox: approximately 800-1000 mg/kg b.w. (literature value); Carbadox: approximately 800-1000 mg/kg b.w. |
| Quantified Difference | Quinocetone LD50 approximately 8-10× higher than olaquindox and carbadox |
| Conditions | Single oral gavage administration to Wistar rats; 14-day observation period |
Why This Matters
Higher LD50 values translate to a wider acute safety margin, reducing occupational exposure risk during handling and formulation, and providing greater tolerance for accidental over-supplementation in feed manufacturing.
- [1] Wang, X., et al. (2010). Acute and sub-chronic oral toxicological evaluations of quinocetone in Wistar rats. Regulatory Toxicology and Pharmacology, 58(3), 421-427. View Source
- [2] Wang, X., et al. (2010). Acute and sub-chronic oral toxicological evaluations of quinocetone in Wistar rats. Regulatory Toxicology and Pharmacology, 58(3), 421-427. View Source
